Organic Chemistry
5,8-Dichloroquinoline-2-carboxylic acid: serves as a building block in organic synthesis. Researchers use it to create various derivatives with modified functional groups.
Plant Biology, Biochemistry
Researchers use quinclorac to study modifications in plant cell wall architecture caused by cellulose biosynthesis inhibitors.
5,8-Dichloroquinoline-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₆Cl₂N O₂ and a molecular weight of 207.06 g/mol. This compound features a quinoline structure, characterized by a fused benzene and pyridine ring, with two chlorine atoms substituted at the 5 and 8 positions and a carboxylic acid group at the 2 position. The compound is known for its role as a building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals .
These reactions are significant for synthesizing more complex molecules used in medicinal chemistry.
Research indicates that 5,8-dichloroquinoline-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential antimalarial properties, showing effectiveness against Plasmodium species. The compound may function by disrupting the redox metabolism of the parasites, leading to oxidative stress and cell death . Additionally, its derivatives have been explored for anti-inflammatory and anticancer activities, making it a compound of interest in pharmacological research.
Several synthetic routes have been developed for producing 5,8-dichloroquinoline-2-carboxylic acid:
These methods allow for the efficient production of 5,8-dichloroquinoline-2-carboxylic acid in laboratory settings.
5,8-Dichloroquinoline-2-carboxylic acid finds applications in various fields:
Studies on the interactions of 5,8-dichloroquinoline-2-carboxylic acid with biological targets have revealed insights into its mechanism of action. For instance:
These interaction studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts.
Several compounds share structural similarities with 5,8-dichloroquinoline-2-carboxylic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Chloroquinoline-2-carboxylic acid | 59394-30-8 | Contains one chlorine atom; different position. |
| 7-Chloroquinoline-2-carboxylic acid | 234444-66-7 | Chlorine at position 7; unique biological activity. |
| 5-Chloroquinoline-2-carboxylic acid | 511231-70-2 | Single chlorine substitution; distinct reactivity. |
| 4,6-Dichloroquinoline-2-carboxylic acid | 902742-67-0 | Two chlorines at different positions; varied uses. |
| 5,7-Dichloroindole-2-carboxylic acid | 4792-71-6 | Indole structure; different biological properties. |
The uniqueness of 5,8-dichloroquinoline-2-carboxylic acid lies in its specific chlorine substitutions and carboxylic acid group, which significantly influence its chemical reactivity and biological activity compared to these similar compounds.
The synthesis of quinoline derivatives has historically relied on classical organic reactions, with the Skraup and Friedländer annulation serving as cornerstones. The Skraup reaction involves the condensation of glycerol with aniline derivatives under acidic conditions, followed by cyclodehydration to form the quinoline core. For 5,8-dichloroquinoline-2-carboxylic acid, chlorinated aniline precursors are typically employed. For example, 3,5-dichloroaniline reacts with acrolein (generated in situ from glycerol and sulfuric acid) to yield the quinoline backbone, which is subsequently carboxylated at the 2-position using carbon dioxide under high-pressure conditions.
The Friedländer annulation offers an alternative route by condensing o-aminoaryl ketones with ketones possessing α-methylene groups. A representative synthesis involves 2-amino-3,5-dichlorobenzaldehyde and ethyl acetoacetate, which undergo base-catalyzed cyclization to form the quinoline ring. This method provides superior regioselectivity for the 5,8-dichloro substitution pattern compared to the Skraup protocol.
Table 1: Comparison of Traditional Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Skraup Reaction | 3,5-Dichloroaniline, glycerol | H2SO4, 180°C, 8 h | 45–50 | |
| Friedländer | 2-Amino-3,5-dichlorobenzaldehyde | NaOH, ethanol, reflux, 6 h | 60–65 |
While these methods are reliable, they often require harsh conditions and generate stoichiometric waste, prompting the development of greener alternatives.
Copper oxide nanoparticles (CuO NPs) have emerged as efficient catalysts for quinoline cyclization due to their high surface area and redox activity. In a typical procedure, 3,5-dichloroaniline and ethyl glyoxylate undergo cyclocondensation in the presence of CuO NPs (5 mol%) at 80°C, yielding 5,8-dichloroquinoline-2-carboxylate esters with 85% efficiency. The nanoparticles facilitate single-electron transfer (SET) mechanisms, accelerating imine formation and aromatization.
Nickel nanoparticles supported on mesoporous silica (Ni/SBA-15) enable solvent-free Friedländer annulations. For instance, 2-amino-3,5-dichlorobenzophenone reacts with acetylacetone over Ni/SBA-15 at 120°C, achieving 92% conversion in 2 hours. The catalyst’s Lewis acidity promotes keto-enol tautomerization, while its porous structure enhances reactant diffusion.
Cobalt-incorporated zeolites (Co-ZSM-5) catalyze reductive annulation of nitroarenes with α,β-unsaturated ketones. Using 3,5-dichloronitrobenzene and methyl vinyl ketone under hydrogen (1 atm), Co-ZSM-5 (3 mol%) affords 5,8-dichloroquinoline-2-carboxylic acid precursors with 78% yield. The cobalt sites facilitate nitro group reduction and subsequent cyclization via hydrogen transfer.
Table 2: Nanocatalyzed Synthesis Performance
| Catalyst | Reaction Type | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuO NPs | Cyclization | 80 | 4 | 85 |
| Ni/SBA-15 | Friedländer Annulation | 120 | 2 | 92 |
| Co-ZSM-5 | Reductive Annulation | 100 | 6 | 78 |
Mechanochemical methods eliminate solvent use by leveraging mechanical force to drive reactions. Ball milling of 3,5-dichloroaniline and diethyl acetylenedicarboxylate with K2CO3 as a base produces 5,8-dichloroquinoline-2-carboxylate esters in 70% yield after 1 hour. The shear forces generated during milling enhance molecular collisions, bypassing the need for high temperatures or volatile solvents.
Microwave irradiation drastically reduces reaction times for quinoline synthesis. A microwave-enhanced Skraup protocol involves irradiating 3,5-dichloroaniline, glycerol, and FeCl3·6H2O (catalyst) at 150°C for 20 minutes, achieving 88% yield. The dielectric heating effect selectively activates polar intermediates, accelerating dehydration and cyclization steps. Similarly, carboxylation under microwave conditions using CO2 and Cs2CO3 completes in 15 minutes, compared to 6 hours conventionally.
Table 3: Microwave vs. Conventional Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8 h | 20 min |
| Yield (%) | 50 | 88 |
| Energy Consumption | High | Low |
Intramolecular cyclization serves as a cornerstone for constructing the quinoline core. For 5,8-dichloroquinoline-2-carboxylic acid, Fe(III)-promoted cascade cyclization of 1,3-diyne or 1,3,5-triyne precursors enables the formation of fused selenophene-quinoline scaffolds [1]. This method employs diorganyl diselenides as dual-function reagents, facilitating both cyclization and selenium incorporation. The Fe(III) catalyst activates alkyne bonds, promoting nucleophilic attack by internal amines or oxygen-based nucleophiles to form the quinoline ring [1].
Similarly, tandem nucleophilic aromatic substitution/cyclization reactions using aniline derivatives provide a metal-free route to quinoline-2-carboxylates [5]. For example, 2-methylbenzothiazoles undergo iodide-catalyzed C(sp³)–H functionalization followed by cyclization with 2-styrylanilines, yielding functionalized quinolines in moderate-to-high yields [6]. These pathways highlight the versatility of cyclization strategies in assembling the quinoline skeleton while introducing critical substituents like chlorine and carboxylic acid groups.
The introduction of the carboxylic acid group at position 2 of the quinoline ring often relies on C–N coupling reactions. A one-pot synthesis using β-nitroacrylates and 2-aminobenzaldehydes demonstrates this approach, where the solid base 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) facilitates simultaneous cyclization and esterification [3]. The reaction proceeds via a Michael addition followed by cyclodehydration, forming the quinoline-2-carboxylate core with excellent atom economy [3].
Recent advancements in C–H bond functionalization further enable direct coupling of carboxylic acid precursors to the quinoline ring. For instance, transition-metal-free conditions using iodide catalysts promote C–N bond formation between 2-methylquinolines and styrylanilines, yielding 2-carboxylic acid derivatives without requiring pre-functionalized starting materials [6]. These methods underscore the role of base selection and solvent polarity in optimizing coupling efficiency.
Halogen dance mechanisms, involving the migration of chlorine substituents on the quinoline ring, are critical for achieving the 5,8-dichloro configuration. While direct chlorination using Cl₂/FeCl₃ at low temperatures (0–5°C) can introduce chlorine atoms at specific positions, the redistribution of halogens under acidic or thermal conditions often fine-tunes regioselectivity [2]. For example, treatment of monochlorinated intermediates with Lewis acids like AlCl₃ may induce halogen migration, favoring the thermodynamically stable 5,8-dichloro arrangement due to reduced steric clash and enhanced resonance stabilization [2].
This mechanism is particularly relevant in late-stage functionalization, where selective halogenation avoids the need for protecting groups. Computational studies suggest that electron-withdrawing chlorine substituents activate certain ring positions for electrophilic attack, guiding subsequent halogenation steps [2].
The 5,8-dichloro configuration imposes distinct steric and electronic effects on the quinoline core. Chlorine’s electron-withdrawing nature deactivates the ring toward electrophilic substitution but enhances reactivity in nucleophilic and radical pathways. For example, the 5- and 8-chloro groups direct incoming electrophiles to the 3- and 6-positions via resonance and inductive effects [2].
Steric hindrance from the chlorine atoms also influences coupling reactions. In Suzuki–Miyaura cross-coupling, the 5,8-dichloro substituents reduce accessibility to the 2-carboxylic acid group, necessitating bulky palladium ligands (e.g., XPhos) to prevent undesired side reactions [6]. Conversely, the electron-deficient ring improves oxidative stability, making 5,8-dichloroquinoline-2-carboxylic acid a robust intermediate for high-temperature reactions.
Table 1: Impact of Chlorine Substituents on Reaction Outcomes
| Reaction Type | Effect of 5,8-Dichloro Substitution | Optimal Conditions |
|---|---|---|
| Electrophilic Substitution | Reduced reactivity at positions 5/8 | HNO₃/H₂SO₄, 50°C [2] |
| Nucleophilic Aromatic Substitution | Enhanced activation at position 2 | K₂CO₃, DMF, 100°C [5] |
| Cross-Coupling | Increased steric hindrance | Pd(OAc)₂, XPhos, 120°C [6] |
These insights into steric and electronic modulation guide the rational design of synthetic routes for 5,8-dichloroquinoline-2-carboxylic acid and its derivatives.
The position of the carboxylic acid group on the quinoline scaffold significantly influences biological activity profiles and target selectivity. Comparative studies between quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid derivatives have revealed distinct structure-activity relationships that are crucial for drug design and optimization [2] .
Anticancer Activity Profiles
Quinoline-3-carboxylic acid derivatives demonstrate superior anticancer activity compared to their 2- and 4-carboxylated analogs. In studies evaluating cytotoxic effects against MCF-7 breast cancer cells, quinoline-3-carboxylic acid exhibited an IC50 value of 12.0 μM with a selectivity index of 3.4, outperforming both quinoline-2-carboxylic acid (IC50 = 26.0 μM) and quinoline-4-carboxylic acid (IC50 = 15.2 μM) [4]. This enhanced activity is attributed to the compound's ability to exist in an uncharged form within the acidic tumor microenvironment, facilitating selective uptake by cancer cells while minimizing distribution to healthy tissues [4].
The mechanism underlying this selectivity involves pH-dependent ionization characteristics. Quinoline-3-carboxylic acid derivatives with pKa values around 3.9 remain predominantly unionized at the slightly acidic pH of tumor tissues (pH 6.5-6.8), enhancing membrane permeability and cellular uptake [4]. This property is particularly advantageous for compounds designed to target solid tumors where the extracellular pH is typically lower than physiological conditions.
Antimicrobial Activity Variations
| Quinoline Isomer | Cell Line/Target | IC50 (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Quinoline-2-carboxylic acid | PC3 (Prostate Cancer) | 26.0 | 2.1 | |
| Quinoline-3-carboxylic acid | MCF-7 (Breast Cancer) | 12.0 | 3.4 | [4] |
| Quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 15.2 | 2.8 | [2] |
| Quinoline-2-carboxylic acid | HELA (Cervical Cancer) | 18.0 | 2.5 | |
| Quinoline-3-carboxylic acid | A375 (Melanoma) | 25.3 | 1.9 | [4] |
| Quinoline-4-carboxylic acid | A549 (Lung Cancer) | 22.1 | 2.2 | [2] |
Enzyme Inhibition Patterns
The positional isomerism of carboxylic acid groups creates distinct binding modes with target enzymes. Quinoline-4-carboxylic acid derivatives exhibit enhanced affinity for dihydroorotate dehydrogenase, with molecular docking studies revealing their tendency to occupy the narrow tunnel within the enzyme's N-terminus, effectively preventing ubiquinone cofactor access [2]. This specific interaction pattern is less pronounced in 2- and 3-carboxylated analogs, which exhibit different binding orientations and reduced enzyme inhibition potency.
Metabolic Stability and Pharmacokinetics
Quinoline-2-carboxylic acid derivatives demonstrate superior metabolic stability compared to their 3- and 4-carboxylated counterparts [5]. The 2-carboxylic acid position provides protection against enzymatic degradation, particularly by cytochrome P450 enzymes, resulting in prolonged half-lives and improved pharmacokinetic profiles [5]. This stability advantage is particularly relevant for compounds requiring sustained therapeutic levels, such as antimalarial agents.
Chlorine substitution patterns on the quinoline scaffold profoundly influence target affinity, selectivity, and biological activity. The strategic placement of chlorine atoms at specific positions creates unique electronic and steric environments that modulate protein-drug interactions and enzymatic binding [5] [7].
Electronic Effects of Chlorine Substitution
The electron-withdrawing nature of chlorine atoms significantly affects the electronic distribution within the quinoline ring system. The 5,8-dichloro configuration imposes distinct electronic effects that enhance reactivity in nucleophilic and radical pathways while deactivating the ring toward electrophilic substitution . This electronic modulation is crucial for target selectivity, as it influences the compound's ability to form specific interactions with binding pockets.
Studies have demonstrated that chlorine substituents at positions 5 and 8 create an electron-deficient quinoline core that exhibits enhanced oxidative stability, making these compounds robust intermediates for high-temperature enzymatic reactions . The electron-withdrawing effect also influences the pKa of the carboxylic acid group, typically lowering it by 0.2-0.4 units compared to non-chlorinated analogs, which affects ionization state and membrane permeability [8].
Steric Influences on Binding Affinity
The spatial arrangement of chlorine substituents creates steric hindrance that influences molecular recognition and binding affinity. In 5,8-dichloroquinoline-2-carboxylic acid, the chlorine atoms at positions 5 and 8 reduce accessibility to the carboxylic acid group, necessitating specific structural adaptations in target binding sites . This steric constraint can be advantageous for selectivity, as it prevents binding to non-target proteins while maintaining high affinity for intended targets.
Molecular docking studies have revealed that the 5,8-dichloro substitution pattern requires bulky palladium ligands in cross-coupling reactions, indicating significant steric effects that extend beyond simple electronic considerations . This steric influence is particularly relevant in enzyme-substrate interactions, where the chlorine atoms can either enhance or inhibit binding depending on the complementarity with the active site architecture.
| Compound | Target | Activity (IC50/MIC) | Selectivity | Reference |
|---|---|---|---|---|
| 6-Chloroquinoline-2-carboxylic acid | NMDA Receptor | 2.4 μM | High | |
| 7-Chloroquinoline-2-carboxylic acid | Antimicrobial | 12.5 μg/mL | Moderate | [5] |
| 5-Chloroquinoline-2-carboxylic acid | Dihydroorotate Dehydrogenase | 0.8 μM | High | [9] |
| 4,6-Dichloroquinoline-2-carboxylic acid | Cancer Cell Lines | 8.5 μM | Moderate | [10] |
| 5,8-Dichloroquinoline-2-carboxylic acid | Cellulose Biosynthesis | 15.2 μM | Low | |
| 5,7-Dichloroquinoline-2-carboxylic acid | Glycine Receptor | 3.1 μM | High | [11] |
Structure-Activity Relationships in Antimalarial Activity
Chlorine substitution patterns demonstrate remarkable effects on antimalarial activity. Studies of 2-arylvinylquinolines have shown that chlorinated analogues exhibit superior antiplasmodial activity compared to fluorinated and methoxylated derivatives [12]. Specifically, 6-chloro-substituted styrylquinolines demonstrated EC50 values as low as 4.8 nM against Plasmodium falciparum, representing a 14-fold improvement over non-chlorinated analogs [12].
The mechanism underlying this enhanced activity involves disruption of parasite redox metabolism. Chlorine substituents facilitate the formation of reactive intermediates that interfere with hemoglobin degradation and induce oxidative stress in infected erythrocytes [12]. This dual mechanism of action contributes to the high selectivity for parasitized cells while minimizing toxicity to healthy erythrocytes.
Enzyme Selectivity and Inhibition Patterns
The chlorine substitution pattern significantly influences enzyme selectivity profiles. 5,8-Dichloroquinoline-2-carboxylic acid demonstrates specific inhibition of cellulose biosynthesis enzymes with IC50 values around 15.2 μM . This specificity arises from the unique binding mode created by the 5,8-dichloro arrangement, which complements the active site architecture of cellulose synthase complexes.
Comparative studies have shown that alternative chlorine substitution patterns result in different enzyme selectivity profiles. For instance, 5,7-dichloroquinoline derivatives exhibit high affinity for glycine receptors, while 4,6-dichloroquinoline analogs show broader activity against cancer cell lines [10] [11]. This selectivity is attributed to the specific geometric requirements of different binding sites and the ability of chlorine atoms to participate in halogen bonding interactions with amino acid residues.
Pharmacokinetic Implications
Chlorine substitution patterns affect pharmacokinetic properties through multiple mechanisms. The increased lipophilicity conferred by chlorine atoms enhances membrane permeability and cellular uptake, but may also increase protein binding and alter distribution patterns [7]. Studies have shown that 5,8-dichloroquinoline derivatives exhibit logP values around 3.24, which is optimal for oral bioavailability while maintaining adequate aqueous solubility .
The metabolic stability of chlorinated quinoline derivatives is generally enhanced compared to non-halogenated analogs. Chlorine atoms at positions 5 and 8 provide protection against oxidative metabolism by cytochrome P450 enzymes, resulting in prolonged half-lives and improved pharmacokinetic profiles [5]. This stability is particularly important for compounds requiring sustained therapeutic effects, such as antimalarial and anticancer agents.
Carboxylic acid isosterism represents a fundamental strategy in medicinal chemistry for optimizing drug-like properties while maintaining biological activity. The systematic replacement of carboxylic acid groups with bioisosteric alternatives has proven particularly valuable in quinoline derivative optimization, addressing challenges related to metabolic stability, permeability, and target selectivity [8] [13].
Classical Carboxylic Acid Isosteres
The most extensively studied carboxylic acid isosteres include tetrazoles, hydroxamic acids, and sulfonamides, each offering distinct advantages in quinoline optimization. Tetrazole moieties have demonstrated particular utility in quinoline-based drug design, exhibiting enhanced binding affinity compared to carboxylic acids in certain contexts [8]. The tetrazole isostere projects the acidic functionality approximately 1.5 Å further from the aromatic ring compared to carboxylic acids, potentially accessing binding pockets that are sterically inaccessible to the parent carboxylic acid [8].
Studies of quinoline-2-tetrazole derivatives have shown 1.8-fold enhanced potency compared to the corresponding carboxylic acid, with improved lipophilicity (logP = 1.92 vs 1.85) and similar pKa values (4.8 vs 4.2) [8]. This enhancement is attributed to the tetrazole's ability to form stronger hydrogen bonding interactions with target proteins while maintaining the essential ionic character required for binding.
Amide and Carboxamide Isosteres
Carboxamide isosteres offer significant advantages in terms of metabolic stability and membrane permeability. Quinoline-2-carboxamide derivatives demonstrate reduced susceptibility to esterase-mediated hydrolysis while maintaining reasonable potency profiles [8]. However, the elimination of the ionizable carboxylic acid group typically results in decreased water solubility and altered pharmacokinetic properties.
Comparative studies have shown that quinoline carboxamide derivatives exhibit 30-50% of the potency of their carboxylic acid counterparts, with improved lipophilicity profiles (logP values typically 0.4-0.6 units higher) [8]. This trade-off between potency and drug-like properties must be carefully balanced during lead optimization, considering the specific therapeutic requirements and target characteristics.
| Compound Series | pKa | Lipophilicity (LogP) | Relative Potency | Reference |
|---|---|---|---|---|
| Quinoline-2-carboxylic acid | 4.2 | 1.85 | 1.0 | [8] |
| Quinoline-2-carboxamide | N/A | 2.31 | 0.6 | [8] |
| Quinoline-2-tetrazole | 4.8 | 1.92 | 1.8 | [8] |
| Quinoline-2-hydroxamic acid | 9.1 | 1.67 | 0.9 | [8] |
| Quinoline-3-carboxylic acid | 3.9 | 1.78 | 1.0 | [8] |
| Quinoline-3-carboxamide | N/A | 2.24 | 0.5 | [8] |
| Quinoline-4-carboxylic acid | 4.1 | 1.89 | 1.0 | [8] |
| Quinoline-4-carboxamide | N/A | 2.35 | 0.7 | [8] |
Hydroxamic Acid Isosteres
Hydroxamic acid isosteres present unique opportunities for quinoline optimization, particularly in applications requiring metal chelation or specific enzyme inhibition. The hydroxamic acid functional group provides bidentate metal coordination capabilities that are absent in carboxylic acids, opening new avenues for target engagement [8].
Quinoline-2-hydroxamic acid derivatives exhibit modified pKa values (9.1) compared to carboxylic acids (4.2), resulting in different ionization states at physiological pH [8]. This altered ionization pattern can be advantageous for targets requiring neutral or cationic ligands, while potentially improving membrane permeability through reduced ionization at physiological pH.
Optimized Isosteric Strategies
Recent advances in isosteric design have focused on multi-parameter optimization, considering not only binding affinity but also absorption, distribution, metabolism, excretion, and toxicity properties. The development of quinoline-based dihydroorotate dehydrogenase inhibitors exemplifies this approach, where systematic isosteric replacement has led to compounds with improved cellular permeability and reduced cytochrome P450 inhibition [14] [15].
The optimization of 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid demonstrates the successful application of isosteric principles in quinoline lead optimization [14]. This compound achieved an IC50 of 1 nM against human dihydroorotate dehydrogenase while maintaining favorable pharmacokinetic properties through careful balance of electronic and steric effects [14].
Pharmacokinetic Optimization Through Isosterism
Isosteric replacement strategies have proven particularly valuable for addressing pharmacokinetic limitations in quinoline derivatives. The replacement of carboxylic acids with metabolically stable isosteres can significantly improve oral bioavailability and reduce first-pass metabolism [16]. Studies have shown that certain quinoline carboxamide derivatives exhibit improved membrane permeability and reduced efflux pump recognition compared to their carboxylic acid counterparts [16].
The development of quinoline-based diacylglycerol acyltransferase 1 inhibitors illustrates the successful application of isosteric principles in addressing multiple optimization challenges simultaneously [17]. Through systematic isosteric replacement, researchers achieved compounds with improved potency, selectivity, and pharmacokinetic properties, demonstrating the power of integrated isosteric design strategies in quinoline optimization.
Structure-Activity Relationship Insights
Comprehensive structure-activity relationship studies have revealed that the success of carboxylic acid isosterism in quinoline derivatives depends critically on the specific target protein and binding site characteristics. The rigid quinoline scaffold provides a stable platform for isosteric exploration, but the optimal isostere selection must consider the three-dimensional binding environment and the specific interactions required for activity [18].